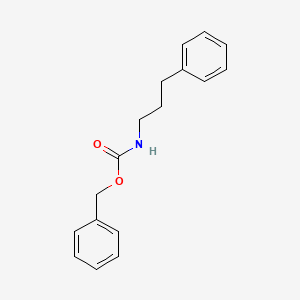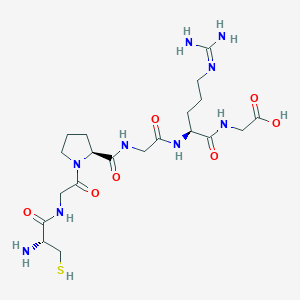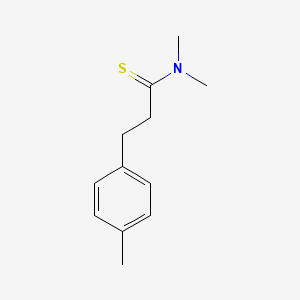
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This particular compound is characterized by the presence of two chloromethyl groups and a methoxy group attached to the dioxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane typically involves the reaction of formaldehyde with a suitable diol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxane ring. The chloromethyl groups are introduced by the reaction of the dioxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The reaction conditions are optimized to maximize the yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to a formyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding diol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation: Conducted in acidic or basic aqueous solutions at elevated temperatures.
Reduction: Performed in anhydrous solvents such as tetrahydrofuran under inert atmosphere.
Major Products
Nucleophilic Substitution: Yields substituted dioxanes with various functional groups.
Oxidation: Produces formyl-substituted dioxanes.
Reduction: Results in the formation of diols.
Scientific Research Applications
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in the preparation of biocompatible materials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic centers, which can react with nucleophiles to form covalent bonds. This reactivity is exploited in various applications, such as cross-linking and drug delivery, where the compound forms stable complexes with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Bis(bromomethyl)-2-methoxy-1,3-dioxane
- 5,5-Bis(chloromethyl)-2-phenyl-1,3-dioxane
- 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane
Uniqueness
5,5-Bis(chloromethyl)-2-methoxy-1,3-dioxane is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct reactivity and properties. The methoxy group enhances the compound’s solubility in organic solvents, while the chloromethyl groups provide sites for nucleophilic substitution reactions. This combination of features makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
578738-03-1 |
|---|---|
Molecular Formula |
C7H12Cl2O3 |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
5,5-bis(chloromethyl)-2-methoxy-1,3-dioxane |
InChI |
InChI=1S/C7H12Cl2O3/c1-10-6-11-4-7(2-8,3-9)5-12-6/h6H,2-5H2,1H3 |
InChI Key |
FQBLRWNKSYLXHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1OCC(CO1)(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)
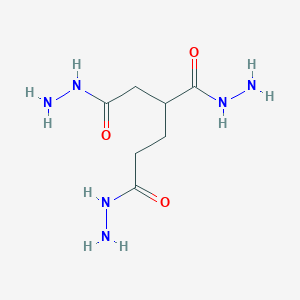
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
![2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)](/img/structure/B14239782.png)
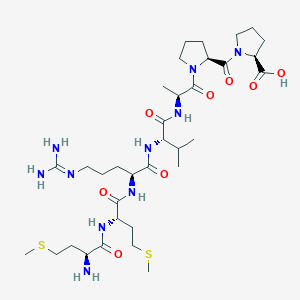
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
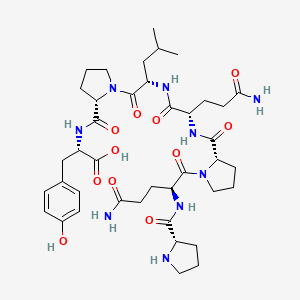
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)
